![molecular formula C18H16INO3 B252979 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that play a crucial role in cancer cell growth and proliferation. It targets the PI3K/Akt/mTOR pathway, which is responsible for regulating cell survival and proliferation. Additionally, it inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in preclinical studies. It has demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects. It also exhibits antioxidant properties and has been shown to reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit cancer cell growth and proliferation. It also exhibits anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent in various disease conditions. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
Further research is needed to explore the potential therapeutic applications of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in various disease conditions. Future studies should focus on optimizing the synthesis method to improve the compound's solubility and stability. Additionally, more preclinical studies are needed to understand the compound's mechanism of action and its effects on different signaling pathways. Clinical trials should also be conducted to evaluate the compound's efficacy and safety in humans.
Synthesemethoden
The synthesis of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the reaction of 4-iodobenzaldehyde with 1-acetylindoline to form 1-acetyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2H-indol-2-one. This intermediate is further reacted with ethyl cyanoacetate in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. One of the significant areas of interest is its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also demonstrated anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
Produktname |
1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C18H16INO3 |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H16INO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3 |
InChI-Schlüssel |
ZUIHSLXQAULDNG-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.